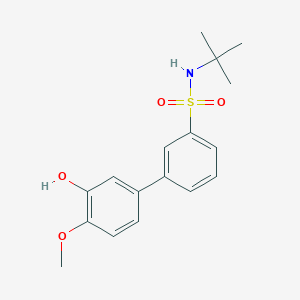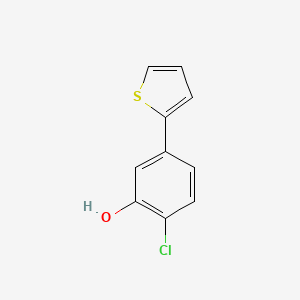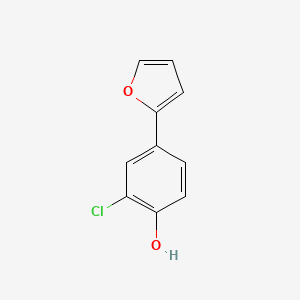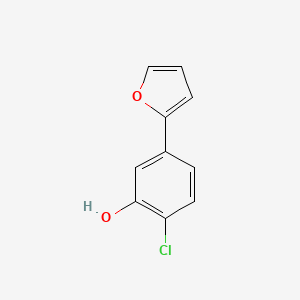
2-Chloro-4-(thiophen-3-yl)phenol, 95%
Overview
Description
2-Chloro-4-(thiophen-3-yl)phenol, 95% (2CTPP) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a white crystalline solid with a melting point of 135-136°C and a boiling point of 253-254°C. 2CTPP is a member of the thiophenol family of compounds, which are characterized by their sulfur-containing phenol moieties. It is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds, and has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
2-Chloro-4-(thiophen-3-yl)phenol, 95% has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a reagent in the synthesis of pharmaceuticals, such as the antifungal agent clotrimazole. It has also been used in the synthesis of polymers-based materials for use in drug delivery systems. In addition, 2-Chloro-4-(thiophen-3-yl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug lamotrigine and the antifungal drug fluconazole.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(thiophen-3-yl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to interfere with the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 2-Chloro-4-(thiophen-3-yl)phenol, 95% is believed to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
2-Chloro-4-(thiophen-3-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interfere with the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. Furthermore, 2-Chloro-4-(thiophen-3-yl)phenol, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(thiophen-3-yl)phenol, 95% is a relatively easy compound to synthesize and use in laboratory experiments. Its synthesis can be carried out under mild conditions, and it is relatively stable under standard storage conditions. However, it is important to note that 2-Chloro-4-(thiophen-3-yl)phenol, 95% is a relatively toxic compound, and appropriate safety precautions must be taken when handling it. In addition, 2-Chloro-4-(thiophen-3-yl)phenol, 95% has a relatively low solubility in water, which can limit its use in certain applications.
Future Directions
The potential applications of 2-Chloro-4-(thiophen-3-yl)phenol, 95% are vast, and there are a number of potential future directions of research. For example, further studies could be conducted to explore the potential therapeutic applications of 2-Chloro-4-(thiophen-3-yl)phenol, 95%, such as its use as an anti-inflammatory agent. In addition, further research could be conducted to explore the potential applications of 2-Chloro-4-(thiophen-3-yl)phenol, 95% in the synthesis of other compounds, such as polymers-based materials for use in drug delivery systems. Finally, additional studies could be conducted to further elucidate the mechanism of action of 2-Chloro-4-(thiophen-3-yl)phenol, 95%, as well as its biochemical and physiological effects.
Synthesis Methods
2-Chloro-4-(thiophen-3-yl)phenol, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of 4-chlorothiophenol (4CTP) with sodium thiosulfate in the presence of an acid. This reaction produces 2-Chloro-4-(thiophen-3-yl)phenol, 95% as the main product, along with a small amount of 4CTP as a byproduct. The reaction is typically carried out at a temperature of 80-90°C and a pH of 4-6. Other methods of synthesis include the reaction of 4CTP with sodium hydroxide in the presence of an acid, and the reaction of 2-chloro-4-methylthiophenol (2CMTP) with sodium thiosulfate in the presence of an acid.
properties
IUPAC Name |
2-chloro-4-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFVNKEJYCZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685820 | |
| Record name | 2-Chloro-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(thiophen-3-YL)phenol | |
CAS RN |
1261941-82-5 | |
| Record name | 2-Chloro-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)









